~11-Fold Higher ¹⁴CO₂ Production Rate of [1,4-¹⁴C]Succinate Versus [2,3-¹⁴C]Succinate in Isolated Rat Hepatocytes
In a direct head-to-head comparison using isolated rat hepatocytes, the oxidation of [2,3-¹⁴C]succinate to ¹⁴CO₂ was only 9.1% of that measured from [1,4-¹⁴C]succinate under identical incubation conditions [1]. This approximately 11-fold difference arises because the C-1 and C-4 carboxyl carbons of succinate are released as CO₂ during the first turn of the TCA cycle (at the α-ketoglutarate dehydrogenase and isocitrate dehydrogenase steps), whereas the C-2 and C-3 carbons are retained through the succinate→fumarate→malate→oxaloacetate span and require additional cycle turns before release as CO₂ [1]. The same study further demonstrated that the differential distribution of labeled products is attributable to the positional origin of the ¹⁴C label entering the citric acid cycle, with [1,4-¹⁴C]succinate preferentially channeled to oxidative endpoints and [2,3-¹⁴C]succinate preferentially retained in acid-soluble metabolites [1].
| Evidence Dimension | ¹⁴CO₂ production rate from ¹⁴C-succinate oxidation |
|---|---|
| Target Compound Data | [1,4-¹⁴C]succinate: ¹⁴CO₂ production normalized as reference baseline (100%) |
| Comparator Or Baseline | [2,3-¹⁴C]succinate: ¹⁴CO₂ production = 9.1% of [1,4-¹⁴C]succinate rate |
| Quantified Difference | ~11-fold higher ¹⁴CO₂ yield from [1,4-¹⁴C]succinate versus [2,3-¹⁴C]succinate |
| Conditions | Isolated rat hepatocytes; ¹⁴CO₂ trapping and quantification |
Why This Matters
Researchers measuring terminal oxidation of TCA cycle substrates must select [1,4-¹⁴C]succinate for maximal ¹⁴CO₂ signal sensitivity; choosing [2,3-¹⁴C]succinate would underestimate oxidative flux by ~11-fold in this system, leading to erroneous metabolic conclusions.
- [1] Chatzidakis, C. et al. Labeled oxidation products from [1-¹⁴C], [U-¹⁴C] and [16-¹⁴C]-palmitate in hepatocytes and mitochondria. Lipids 1987, 22 (9), 620–626. DOI: 10.1007/BF02533939. View Source
